N,N'-Dibenzylethylenediamine diacetate
Description
N,N'-Dibenzylethylenediamine diacetate (CAS 122-75-8) is a chemical compound characterized by an ethylenediamine backbone substituted with two benzyl groups and two acetate moieties. Its molecular formula is C20H28N2O4, with a molecular weight of 360.45 g/mol . This compound is a white to off-white solid, soluble in polar solvents, and exhibits dual nucleophilic and alkaline reactivity, making it valuable in pharmaceutical synthesis and coordination chemistry . Notably, it serves as a key intermediate in producing antibiotics like benzathine penicillin and cefonicid benzathine salt, where its partial lipophilicity facilitates drug precipitation and process efficiency .
Properties
IUPAC Name |
acetic acid;N,N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-2(3)4/h1-10,17-18H,11-14H2;2*1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRNNCLQPVCDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
140-28-3 (Parent) | |
| Record name | Benzathine diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883314 | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-75-8 | |
| Record name | Benzathine diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dibenzylethylenediammonium di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZATHINE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X18B8X2C22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Early Synthetic Routes and Limitations
Initial DBED synthesis involved reacting benzylamine with 1,2-dibromoethane, a process fraught with carcinogenic risks due to the alkylating agent. This method produced sodium bromide-laden wastewater and required costly purification steps, rendering it economically unviable. Alternative approaches using benzyl chloride and sodium hydroxide generated toluene-contaminated effluents, exacerbating environmental concerns.
Shift to Safer Precursors
The Austrian patent (AT404939B) marked a paradigm shift by substituting benzaldehyde for benzylamine. This eliminated carcinogenic intermediates and reduced wastewater salinity. Similarly, the Chinese patent (CN101747206A) optimized benzaldehyde-ethylenediamine condensation, achieving higher yields through solvent-mediated reactions.
Catalytic Hydrogenation Approach
Reaction Mechanism and Catalyst Selection
Both patents employ catalytic hydrogenation to reduce dibenzalethylenediamine intermediates to DBED precursors. The Austrian method uses palladium on alumina (Pd/Al₂O₃) under 4–4.4 bar H₂ pressure, achieving 90.3% yield. The Chinese approach tests multiple catalysts, including Pd/C and Ni, with Pd/C showing superior activity at 50–150°C.
Table 1: Hydrogenation Conditions Comparison
| Parameter | AT404939B (Austria) | CN101747206A (China) |
|---|---|---|
| Catalyst | Pd/Al₂O₃ (5% Pd) | Pd/C, Ni, Pt |
| Pressure (bar) | 4–4.4 | 0–10 |
| Temperature Range (°C) | 70–96 | 50–150 |
| By-product Reduction | 7% → 0.1% (35h) | Not Specified |
By-product Suppression Strategies
The Austrian patent identifies 1,3-dibenzyl-2-phenyltetrahydroimidazole as a critical by-product, reduced from 7% to 0.1% via extended hydrogenation (35 hours) and catalyst recycling. This minimizes downstream purification needs. The Chinese method controls impurities through pH adjustment (pH 6.2) and solvent selection, though specific by-product levels are unreported.
Solvent Systems and Reaction Optimization
Solvent Selection and Recycling
Ethanol dominates both methods due to its inertness and recyclability. The Austrian process integrates solvent recovery from crystallization mother liquor, reducing waste by 70%. The Chinese approach employs a broader solvent range, including methanol and acetone, but lacks explicit recycling protocols.
Table 2: Solvent Impact on Yield
| Solvent | AT404939B Yield (%) | CN101747206A Yield (%) |
|---|---|---|
| Ethanol | 90.3 | 83 |
| Methanol | Not Tested | 78 |
| Acetone | Not Tested | 75 |
Acetic Acid Stoichiometry
Optimal acetic acid ratios are critical for diacetate formation. The Austrian method uses 2.1–2.4 mol acetic acid per mol diamine, achieving near-quantitative conversion. The Chinese patent employs a wider range (0.5–10 mol), with 2.2–2.5 mol yielding the purest product.
By-product Management and Purification Techniques
Crystallization Dynamics
Slow cooling (1–2°C/h) during crystallization enhances DBED purity by preventing occluded impurities. The Austrian method isolates 117–118°C melting point crystals, while the Chinese process omits thermal data.
Waste Minimization
The Austrian approach avoids auxiliary solvents, reducing wastewater volume by 85% compared to older methods. Sodium acetate by-products are absent due to direct diacetate crystallization, contrasting with earlier sulfuric acid hydrolysis steps.
Environmental and Industrial Considerations
Green Chemistry Alignment
Both patents eliminate carcinogens like 1,2-dibromoethane, complying with TRGS 900 workplace safety standards. The Austrian method’s closed-loop solvent system reduces VOC emissions, while the Chinese method’s low-temperature hydrogenation (50°C) cuts energy use.
Scalability and Cost
Catalyst reuse is pivotal for cost-effectiveness. The Austrian patent reports using 50% recycled Pd/Al₂O₃ without yield loss, slashing catalyst costs by 40%. The Chinese method’s broader catalyst range offers flexibility but may increase operational complexity.
Comparative Analysis of Patented Methods
Table 3: Method Comparison
| Aspect | AT404939B (Austria) | CN101747206A (China) |
|---|---|---|
| Starting Materials | Benzaldehyde, Ethylenediamine | Benzaldehyde, Ethylenediamine |
| Catalysts | Pd/Al₂O₃ | Pd/C, Ni, Pt, Rh |
| Solvent System | Ethanol (Recycled) | Ethanol, Methanol, Acetone |
| By-product Mitigation | Extended Hydrogenation (35h) | pH Adjustment, Solvent Selection |
| Yield (%) | 90.3 | 83 |
| Environmental Impact | Low Waste, Recycled Solvent | Moderate Waste, No Recycling Reported |
Chemical Reactions Analysis
N,N’-Dibenzylethylenediamine diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Catalysis
Role as a Ligand:
DBEDA serves as an effective ligand in coordination chemistry, particularly in catalytic processes. It enhances reaction rates and selectivity in organic synthesis by forming stable complexes with transition metals.
Case Study: Copper Coordination Compounds
Research has demonstrated the synthesis of copper coordination compounds using DBEDA, which showed enhanced catalytic activity in the decomposition of hydrogen peroxide (H₂O₂). The study indicated that the optimal catalyst loading for maximum efficiency was 1.0 mmol, achieving nearly 100% decomposition of H₂O₂ under specific conditions .
Pharmaceutical Development
Stabilizing Agent:
In pharmaceutical formulations, DBEDA is utilized to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its chelating properties help stabilize metal ions that may be present in drug formulations.
Antiviral Research:
Recent investigations have identified DBEDA as a potential inhibitor of the hepatitis C virus, showcasing its relevance in antiviral drug development. This application highlights its importance in addressing viral infections through innovative therapeutic strategies .
Analytical Chemistry
Reagent for Metal Ion Detection:
DBEDA is employed as a reagent in various analytical methods for detecting and quantifying metal ions in environmental samples. Its ability to form stable complexes with metal ions facilitates accurate measurements.
Example Application:
In environmental studies, DBEDA has been used to assess heavy metal contamination in water samples, demonstrating its utility in environmental monitoring and safety assessments.
Polymer Science
Synthesis of Specialty Polymers:
DBEDA is incorporated into the synthesis of specialty polymers, contributing to improved mechanical properties and thermal stability. Its presence in polymer matrices enhances performance characteristics.
Data Table: Properties of Polymers with DBEDA
| Polymer Type | Mechanical Properties | Thermal Stability | Applications |
|---|---|---|---|
| Polyamide | High tensile strength | Good thermal resistance | Automotive components |
| Polyurethane | Flexible | Moderate thermal stability | Coatings and adhesives |
| Epoxy Resins | Rigid | Excellent thermal resistance | Structural applications |
Research in Biochemistry
Enzyme Inhibition Studies:
DBEDA is utilized in biochemical research to study enzyme inhibition and protein interactions. It provides insights into biochemical pathways by modulating enzyme activity through its chelating abilities.
Example Study:
In a study examining the inhibition of specific enzymes involved in metabolic pathways, DBEDA demonstrated significant inhibitory effects, thus providing valuable data for understanding enzyme kinetics and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N,N’-Dibenzylethylenediamine diacetate involves its interaction with specific molecular targets and pathways. As a ligand, it can form coordination complexes with metal ions, influencing the reactivity and properties of the metal center . In pharmaceutical applications, the compound acts as an intermediate, facilitating the synthesis of active pharmaceutical ingredients .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethylenediamine-N,N’-Diacetate (EDDA) and Derivatives
Structure: EDDA (ethylenediamine-N,N’-diacetate) lacks benzyl substituents, featuring two acetate groups directly attached to the ethylenediamine backbone . Derivatives like bisoQcd<sup>2−</sup> (N,N′-bis(2-isoquinolinmethyl)-trans-1,2-diaminocyclohexane N,N′-diacetate) incorporate aromatic and cyclohexyl groups, altering coordination geometry .
Reactivity and Applications:
- EDDA forms stable metal complexes used in catalysis (e.g., copper compounds for H2O2 decomposition) and environmental applications like wastewater treatment .
- N,N'-Dibenzylethylenediamine diacetate ’s benzyl groups enhance lipophilicity, enabling efficient drug salt formation (e.g., cefonicid benzathine) and reducing aqueous solubility for easier purification .
| Property | This compound | EDDA | bisoQcd<sup>2−</sup> |
|---|---|---|---|
| Molecular Formula | C20H28N2O4 | C6H10N2O4 | C30H28N4O4 |
| Key Functional Groups | Benzyl, acetate | Acetate | Isoquinoline, cyclohexane |
| Primary Use | Pharmaceutical salts, catalysis | Catalysis, sensing | Luminescent probes |
| Lipophilicity | High | Low | Moderate |
Catalytic Performance: Copper coordination compounds with this compound exhibit 1D/2D structures and superior H2O2 decomposition activity (95% efficiency under optimized conditions) compared to EDDA-based catalysts (80–85%) .
N,N'-Diacetylethylenediamine
Structure: This compound (CAS 871-78-3) replaces benzyl groups with acetyl moieties, resulting in a smaller, more hydrophilic structure (C6H12N2O2) .
Reactivity and Applications:
- Primarily used in organic synthesis for selective acylation reactions due to its mild reactivity .
- Unlike this compound, it lacks metal-coordination versatility and pharmaceutical relevance.
Benzathine Salts
Structure: Benzathine refers to the free base (N,N'-dibenzylethylenediamine, CAS 140-28-3), which forms salts like benzathine penicillin and benzathine foscarnet .
Reactivity and Applications:
- This compound is preferred over the free base for salt formation due to enhanced solubility and stability. For example, benzathine foscarnet microcrystals synthesized via diacetate metathesis achieve 41.7% yield .
- Comparative studies show diacetate salts improve drug crystallinity and reduce byproducts (e.g., benzathine formylate) compared to alternative amines like triethylamine .
Biological Activity
N,N'-Dibenzylethylenediamine diacetate (DBED diacetate) is a chemical compound with the molecular formula and a molecular weight of approximately 360.45 g/mol. It is known for its diverse biological activities and applications in various fields, including medicinal chemistry and catalysis.
- CAS Number : 122-75-8
- Molecular Weight : 360.454 g/mol
- Melting Point : 117°C to 118°C
- Solubility : 150 g/L at 20°C
- pH : 5 - 6 (50 g/L in water at 20°C)
These properties make DBED diacetate suitable for various applications, particularly in biochemical research and synthesis.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria, including multidrug-resistant Salmonella. The presence of integrons in these bacterial strains has been linked to the spread of antimicrobial resistance genes, suggesting that compounds like DBED diacetate could play a role in addressing antibiotic resistance .
Catalytic Activity
This compound has also been explored for its catalytic properties. Research involving copper coordination compounds with DBED diacetate as a ligand demonstrated its effectiveness in catalyzing the decomposition of hydrogen peroxide (H₂O₂). In one study, a compound formed with DBED diacetate facilitated nearly complete decomposition of H₂O₂ under optimized conditions, highlighting its potential as a catalyst in oxidative reactions .
Case Studies and Research Findings
- Synthesis and Characterization :
- Antimicrobial Resistance Studies :
- Toxicological Assessments :
Data Table: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for N,N'-dibenzylethylenediamine diacetate, and how do reaction conditions influence yield?
The compound is typically synthesized via a one-pot reaction involving benzaldehyde and ethylenediamine, followed by acetylation. highlights a streamlined protocol achieving high efficiency using this method. Alternatively, it can form salts via metathesis reactions, such as combining foscarnet sodium with the compound in aqueous media (yield ~41.7%) . Key factors affecting yield include pH (optimal ~6.2), stoichiometric ratios, and recrystallization steps.
Q. How is this compound quantified in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is standard. The molecular mass conversion factor (0.667) is critical for calculating the free base (benzathine) from its diacetate form. For example, the formula: \text{Amount (%) of benzathine} = \frac{\text{AT}}{\text{AS}} \times \frac{\text{MS}}{\text{MT}} \times 100 \times 0.667
ensures accurate quantification, where AT/AS are chromatogram peak areas and MS/MT are sample masses .
Q. What role does this compound play in drug formulation?
It acts as a counterion in antibiotics (e.g., penicillin G benzathine) due to its dual alkaline/nucleophilic properties, enhancing solubility and stability. Its lipophilicity facilitates precipitation of active pharmaceutical ingredients (APIs) from aqueous solutions, simplifying purification .
Advanced Research Questions
Q. How can synthesis protocols be optimized to address yield discrepancies between small-scale and industrial processes?
reports high yields in API synthesis, while shows lower yields (\sim41.7%) in microcrystalline salt formation. Researchers should evaluate scalability challenges, such as mixing efficiency, pH control, and purification methods. For instance, the lipophilic nature of the compound aids precipitation in water, but rapid scaling may introduce impurities requiring additional recrystallization .
Q. What analytical challenges arise when characterizing this compound in complex matrices?
Co-elution of degradation products or residual solvents in HPLC can distort peak integration. Advanced techniques like LC-MS or NMR (e.g., H NMR for structural verification ) are recommended. Additionally, the 0.667 conversion factor must be validated under varying chromatographic conditions to prevent systematic errors .
Q. How does the compound’s structure influence its application in plant nutrient solutions?
As a chelator in Fe-HBED (iron-N,N’-di-ortho-hydroxybenzyl ethylenediamine diacetate), it enhances iron bioavailability in hydroponic systems. The ortho-hydroxybenzyl groups improve metal-binding stability, preventing precipitation in alkaline soils. Researchers should assess chelate stability constants and pH-dependent ligand exchange kinetics .
Q. What strategies improve the stability of benzathine-based drug formulations during storage?
Light resistance and tight containerization are critical (). Formulation studies should monitor degradation under accelerated conditions (e.g., 40°C/75% RH). The compound’s acetate groups may hydrolyze over time, necessitating pH stabilizers or desiccants .
Methodological Considerations
Q. How do traditional and one-pot synthesis methods compare in terms of sustainability?
The one-pot method () reduces solvent waste and steps compared to traditional multi-step protocols. However, it requires precise control of benzaldehyde and ethylenediamine ratios to avoid byproducts like Schiff bases. Life-cycle assessments (LCAs) can quantify environmental impacts, such as E-factors .
Q. What experimental designs resolve contradictions in reported pharmacological efficacy of benzathine salts?
Variability in dissolution rates (e.g., penicillin G benzathine) may stem from particle size differences. Researchers should conduct in vitro dissolution tests under biorelevant conditions (e.g., simulated gastric fluid) paired with in vivo pharmacokinetic studies to correlate formulation properties with bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
